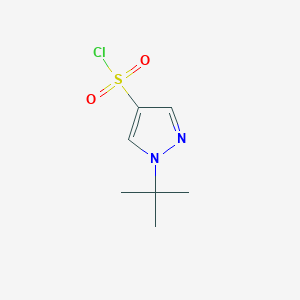![molecular formula C10H10N4S B2986729 2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile CAS No. 320423-19-6](/img/structure/B2986729.png)
2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features an ethylsulfanyl group and a methyl group attached to the imidazole ring, along with a propanedinitrile moiety[_{{{CITATION{{{_2{Buy 2-(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene ....
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile typically involves the following steps:
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Ethylsulfanyl Group: : The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethanethiol and an appropriate leaving group.
Attachment of the Propanedinitrile Group: : The propanedinitrile group can be introduced through a condensation reaction with malononitrile.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur, especially at the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Ethanethiol, various leaving groups
Major Products Formed
Oxidation: : Sulfones, sulfoxides
Reduction: : Thioethers, amines
Substitution: : Substituted imidazoles, thioethers
科学研究应用
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
相似化合物的比较
2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile is unique due to its specific structural features, such as the ethylsulfanyl group and the propanedinitrile moiety. Similar compounds include other imidazole derivatives, such as:
Imidazole: : A basic heterocyclic organic compound.
2-Methylimidazole: : An imidazole derivative with a methyl group.
4-Ethylimidazole: : An imidazole derivative with an ethyl group.
These compounds share the imidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
属性
IUPAC Name |
2-[(2-ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-3-15-10-13-7-9(14(10)2)4-8(5-11)6-12/h4,7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTFKCYSGIFFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)
![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)
![8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2986652.png)

![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)
![1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride](/img/structure/B2986658.png)
![1,4-Dioxaspiro[4.5]decan-8-yl (2S,3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B2986659.png)



![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2986667.png)
![N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride](/img/structure/B2986669.png)
